Product packaging for Ruthenium(2+) dibromide(Cat. No.:CAS No. 59201-36-4)

Ruthenium(2+) dibromide

Cat. No.: B1623433
CAS No.: 59201-36-4
M. Wt: 260.9 g/mol
InChI Key: HBIHVBJJZAHVLE-UHFFFAOYSA-L
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Description

Significance of Ruthenium(II) Complexes in Advanced Inorganic Chemistry and Catalysis

Ruthenium, a rare transition metal, exhibits a wide range of accessible oxidation states, from -2 to +8, which underpins its diverse chemical reactivity. arabjchem.org Ruthenium(II) complexes, in particular, are of paramount importance in advanced inorganic chemistry and catalysis due to their unique electronic and steric properties. arabjchem.orgnih.gov These complexes often adopt six-coordinated octahedral geometries, which can be finely tuned by modifying the ancillary ligands, thereby influencing their reactivity and catalytic activity. nih.gov The ability of the ruthenium core to facilitate versatile electron-transfer pathways makes it a cornerstone in the development of novel catalysts for a myriad of chemical transformations. nih.govscientificarchives.com

The significance of ruthenium complexes in catalysis has been recognized at the highest levels, including Nobel Prizes, for their role in enabling indispensable synthetic methods. nih.gov These methods span a broad spectrum of chemical reactions, including hydrogen transfer, oxidation, hydrogenation, and olefin metathesis. arabjchem.orgscientificarchives.com Furthermore, ruthenium-based catalysts are often favored due to their high compassion, lower easiness, and cost-effectiveness compared to other platinum-group metals. arabjchem.orgscientificarchives.com The development of both homogeneous and immobilized ruthenium catalysts has provided environmentally friendly routes to valuable chemical products. nih.gov

Beyond catalysis, ruthenium(II) complexes have found applications in materials science, nanoscience, and medicine. nih.govscientificarchives.com Their unique photophysical and redox properties are exploited in the design of photoactive materials and sensors. nih.govmdpi.com In medicinal chemistry, ruthenium complexes are being investigated as promising alternatives to platinum-based anticancer drugs, operating through different mechanisms of action. nih.govnih.gov

Overview of Dihalo-Ruthenium(II) Species in Coordination Science

Dihalo-ruthenium(II) species, with the general formula [RuX₂Lₙ] (where X is a halogen and L represents various ligands), are fundamental building blocks in coordination chemistry. The nature of the halide and the ancillary ligands significantly influences the electronic and steric environment of the ruthenium center, thereby dictating the complex's reactivity and potential applications. The dihalo-ruthenium(II) moiety often serves as a precursor for the synthesis of a wide array of more complex ruthenium compounds. ubc.ca

The reactivity of these species is often characterized by the lability of the halide ligands, which can be readily substituted by other donor molecules. This property is crucial for their function as catalyst precursors, where the creation of a vacant coordination site is often a key step in the catalytic cycle. For instance, the reaction of [RuCl₂(p-cymene)]₂ with various ligands leads to the formation of new ruthenium(II) complexes with tailored properties. mdpi.comacs.org

The electronic properties of dihalo-ruthenium(II) complexes can be systematically tuned. For example, the π-acceptor properties of the other ligands in the coordination sphere can influence the reactivity of the Ru-halide bond. frontiersin.org A stronger π-acceptor ligand will pull electron density from the ruthenium center, increasing its electrophilicity and generally decreasing the lability of the halide. frontiersin.org This principle is fundamental in the rational design of ruthenium catalysts with desired activities.

Scope and Research Imperatives for Ruthenium(II) Dibromide

While dihalo-ruthenium(II) chemistry is broad, ruthenium(II) dibromide complexes present specific characteristics and research opportunities. The bromide ligand, being a softer and more polarizable halide compared to chloride, can influence the electronic structure and reactivity of the ruthenium center in distinct ways. This can lead to different catalytic activities and selectivities. For instance, bromo-analogues of known ruthenium catalysts have been synthesized to explore these differences. ubc.ca

A key research imperative is the synthesis and characterization of novel ruthenium(II) dibromide complexes with tailored ligand systems. This includes the use of pincer ligands, Schiff bases, phosphines, and N-heterocyclic carbenes to create well-defined and stable catalysts. arabjchem.org The synthesis of the dibromo(p-cymene)ruthenium(II) dimer, for example, provides a versatile starting material for accessing a range of catalysts. synthesiswithcatalysts.com

The exploration of ruthenium(II) dibromide complexes in catalysis remains a primary focus. Their application in reactions such as the N-alkylation of amines, reduction of nitriles, and transfer hydrogenation of ketones is an active area of investigation. synthesiswithcatalysts.comtandfonline.com For instance, the oxidation of bromide to bromine can be photocatalyzed by certain ruthenium(II) bipyridine-type complexes, highlighting their potential in redox catalysis. acs.orgresearchgate.net

Furthermore, understanding the structure-activity relationships in ruthenium(II) dibromide complexes is crucial for the rational design of more efficient and selective catalysts. This involves detailed mechanistic studies, including the use of techniques like cyclic voltammetry to probe the redox behavior of these complexes. acs.org The synthesis of bromide analogues of established catalysts allows for direct comparison and a deeper understanding of the halide's role in the catalytic process. ubc.ca

Interactive Data Tables

Table 1: Selected Ruthenium(II) Dibromide and Related Complexes and their Applications

Compound NameMolecular FormulaApplication(s)
Dibromo(p-cymene)ruthenium(II) dimerC₂₀H₂₈Br₄Ru₂Catalyst for nitrile reduction and N-alkylation of amines synthesiswithcatalysts.com
[RuBr₂(DPPB)(PPh₃)]Not specifiedPrecursor for bromo-analogue catalysts ubc.ca
Ruthenium(II) bipyridine-type complexese.g., [Ru(bpy)₂(deeb)]²⁺Photosensitizers for bromide oxidation acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula Br2Ru B1623433 Ruthenium(2+) dibromide CAS No. 59201-36-4

Properties

CAS No.

59201-36-4

Molecular Formula

Br2Ru

Molecular Weight

260.9 g/mol

IUPAC Name

ruthenium(2+);dibromide

InChI

InChI=1S/2BrH.Ru/h2*1H;/q;;+2/p-2

InChI Key

HBIHVBJJZAHVLE-UHFFFAOYSA-L

SMILES

[Br-].[Br-].[Ru+2]

Canonical SMILES

[Br-].[Br-].[Ru+2]

Origin of Product

United States

Structural Elucidation and Coordination Chemistry of Ruthenium Ii Dibromide and Its Congeners

Molecular and Crystal Structures of Ruthenium(II) Dibromide and Bromide-Containing Complexes

The structural chemistry of Ruthenium(II) bromide and its derivatives is characterized by a variety of coordination geometries, predominantly distorted octahedral arrangements. The specific geometry is heavily influenced by the nature of the co-ligands, ranging from simple monodentate species to complex polydentate pincer and amidinate ligands. X-ray crystallography has been an indispensable tool in elucidating these three-dimensional structures.

Distorted Octahedral Geometries in Ruthenium(II) Complexes

The coordination geometry for Ruthenium(II) is typically octahedral. In many Ruthenium(II) bromide complexes, this octahedron is distorted from its ideal geometry. researchgate.netresearchgate.netrsc.org This distortion is evident in the bond angles and lengths determined through structural analysis.

In other complexes, the distortion is more pronounced. For instance, in certain heteroleptic Ruthenium(II) complexes, bond angles such as N-Ru-N can deviate significantly from 90°, with observed values like 62.11(7)°, 79.23(7)°, and 79.22(7)° in one case, and 62.20°(12), 79.88°(10), and 80.18°(10) in another, clearly indicating a heavily distorted octahedral environment around the Ruthenium(II) center. researchgate.net

Table 1: Selected Crystal and Bond Data for trans-Dibromidotetrakis(pyridine-κN)ruthenium(II) nih.gov

ParameterValue
Chemical Formula[RuBr₂(C₅H₅N)₄]
Crystal SystemOrthorhombic
Coordination GeometryOctahedral
Ru—Br Bond Length2.5439 (7) Å
Ru—N Bond Length2.086 (2) Å
Br—Ru—Br Bond Angle180°

Structural Analysis of Monomeric Ruthenium Amidinate Complexes

Monomeric Ruthenium(II) amidinate complexes represent another class of structures where distorted geometries are prevalent. harvard.edu Amidinate ligands are known for their versatility and ability to tune the steric and electronic properties of a metal center. researchgate.net Ruthenium amidinate complexes with the general formula (η⁶-C₆H₅R)Ru(amidinate)X, where X can be a bromide ligand, have been synthesized. researchgate.net

Table 2: Structural Data for a Monomeric Ruthenium(II) Amidinate Complex harvard.edu

CompoundParameterValue
Ru(tBuNC(Me)NtBu)₂(CO)₂GeometryStrongly distorted octahedral
N1-Ru1-N2 Bite Angle61.57(6)°

Meridional Geometry of Pincer Ligands in Ruthenium(II) Bromide Complexes

Pincer ligands are tridentate ligands that typically bind to a metal center in a meridional fashion, occupying three coordination sites in a single plane that includes the metal. rsc.org This coordination mode provides exceptional thermal stability to the resulting complexes. rsc.org The synthesis of Ruthenium(II) pincer complexes containing halide ligands, such as [RuCl(CO)₂(CTRZNCTRZ)], has been reported, with single-crystal X-ray diffraction confirming the meridional geometry of the pincer ligand. researchgate.net

In a distorted octahedral Ruthenium(II) pincer complex, the three donor atoms of the pincer ligand and the ruthenium atom lie in or close to a single plane. The remaining coordination sites, which can be occupied by monodentate ligands like bromide, are positioned above and below this plane. For instance, in a related Ruthenium(II) ENE-type pincer complex (E = Se), the ligand coordinates meridionally, with the remaining sites of the distorted octahedron occupied by a triphenylphosphine (B44618) and two chloride ligands in a trans configuration. nih.gov The rigidity of many pincer backbones enforces this strict meridional geometry. rsc.org However, more flexible linkers can permit other binding modes. rsc.org The use of pincer ligands allows for a high degree of control over the coordination sphere of the Ruthenium(II) center. rsc.org

Ligand Coordination Modes and Their Influence

Monodentate Bromide Ligands in Ruthenium(II) Coordination Spheres

In many Ruthenium(II) complexes, the bromide ion acts as a monodentate ligand, meaning it donates a single pair of electrons to the metal center to form a coordinate bond. purdue.edu The Ru-Br bond is a key feature in the coordination sphere of these compounds. In the complex trans-[RuBr₂(C₅H₅N)₄], the Ru—Br bond length was determined to be 2.5439 (7) Å. nih.gov This value is comparable to those found in other Ruthenium(II)-bromide complexes, providing a benchmark for the Ru-Br single bond distance. nih.gov The presence of labile monodentate ligands, such as bromide or chloride, is often crucial for the complex's ability to interact with biological targets or participate in catalytic cycles, as these ligands can be exchanged. mdpi.com

Bidentate and Tridentate Ligand Effects on Coordination

The inclusion of bidentate and tridentate ligands in the coordination sphere has a profound effect on the geometry of Ruthenium(II) bromide complexes. These multidentate ligands, often called chelating ligands, bind to the ruthenium center via two (bidentate) or three (tridentate) donor atoms. academie-sciences.frnih.gov

This chelation results in the formation of stable five- or six-membered rings containing the metal atom, a phenomenon known as the chelate effect. academie-sciences.frrsc.org The presence of bulky bidentate or tridentate ligands occupies multiple coordination sites, sterically influencing the positions of the remaining ligands, such as bromide. researchgate.netresearchgate.net

For example, the coordination of a bidentate ligand like 2,2'-bipyridine (B1663995) (bipy) or a tridentate ligand like 2,2′:6′,2″-terpyridine (terpy) defines a significant portion of the coordination environment. nih.govroyalsocietypublishing.org In an octahedral complex, a bidentate ligand will occupy two adjacent coordination sites. A tridentate pincer ligand will typically enforce a meridional geometry, occupying three coplanar sites. rsc.orgresearchgate.net This leaves the remaining sites to be filled by other ligands, such as bromides, whose positions are now constrained by the geometry imposed by the chelating ligand. This structural control is a fundamental strategy in designing Ruthenium(II) complexes for specific applications. researchgate.net

Table of Mentioned Compounds

Role of Auxiliary Ligands in Ruthenium(II) Bromide Systems

Common auxiliary ligands found in Ruthenium(II) systems include:

Polypyridyl Ligands: Bidentate ligands like 2,2'-bipyridine (bpy) and 1,10-phenanthroline (B135089) (phen), and tridentate ligands like 2,2′:6′,2″-terpyridine (tpy), are frequently used. These ligands are π-acceptors and can stabilize the Ru(II) oxidation state. The planarity and aromatic surface area of these ligands are critical; for instance, replacing bpy with the larger phen can alter DNA binding affinity due to differences in steric hindrance and the potential for π-stacking interactions. Studies have shown that increasing the π-surface area of auxiliary ligands can enhance the electrophilicity of the metal center, making it more susceptible to nucleophilic attack.

Arene Ligands: Ligands such as p-cymene (B1678584) or benzene (B151609) form "piano-stool" half-sandwich complexes. The arene ligand acts as a hydrophobic shield, influencing the complex's solubility and cellular uptake. The hydrophobicity of the arene ligand can directly dictate the DNA binding affinity of the complex.

Phosphine (B1218219) and N-Heterocyclic Carbene (NHC) Ligands: These are strong σ-donating ligands that can significantly impact the electronic properties of the ruthenium center. Glycosylated NHC-carbene ligands have been used to modify the hydrolytic behavior and biological interactions of Ru(II)-arene complexes.

Chelating Ligands: Bidentate ligands with varied donor atoms (N,N; N,O; O,O) can control the rate of ligand exchange reactions and govern the reactivity towards biomolecules. For example, replacing a simple bidentate ligand like ethylenediamine (B42938) with the more sterically demanding 2,2'-bipyridine can drastically reduce the substitution rate of other labile ligands.

The choice of auxiliary ligand is therefore a key strategy in the rational design of Ruthenium(II) complexes, allowing for the modulation of their chemical and biological activity.

Interaction with Biomolecules (e.g., DNA, Proteins): Fundamental Binding Modes and Affinities

Ruthenium(II) complexes are known to interact non-covalently with biomolecules like DNA and proteins, a characteristic central to their potential applications. These interactions are primarily governed by the size, shape, and charge of the complex, which are dictated by the auxiliary ligands surrounding the ruthenium core.

Intercalative and Groove Binding Mechanisms with DNA

The interaction of Ruthenium(II) complexes with DNA can occur through several non-covalent modes, principally intercalation, groove binding, and electrostatic interactions.

Intercalation: This binding mode involves the insertion of a planar, aromatic ligand of the ruthenium complex between the base pairs of the DNA double helix. This stacking interaction is typically strong and leads to significant structural changes in the DNA, such as an increase in the length of the DNA helix. Consequently, a classical intercalator will increase the viscosity of a DNA solution. The presence of large, planar ligands like dipyridophenazine (dppz) or a modified anthracenyl moiety strongly favors this mode of binding. The extent of hypochromism (decrease in molar absorptivity) in the complex's absorption spectrum upon DNA binding often correlates with the strength of the intercalative interaction.

Groove Binding: Complexes can also bind within the major or minor grooves of the DNA helix. This mode is often favored by complexes that are too bulky for intercalation or lack a sufficiently planar ligand. Groove binding involves van der Waals forces and hydrogen bonding between the complex and the edges of the DNA base pairs within the groove. Unlike intercalation, groove binding typically causes less distortion to the DNA helix and may not significantly alter its viscosity. Molecular docking studies have revealed that some complexes preferentially bind to the minor groove.

Electrostatic Interactions: Positively charged ruthenium complexes can interact with the negatively charged phosphate (B84403) backbone of DNA. This is generally a weaker, non-specific interaction and does not cause significant changes to the DNA structure or viscosity.

The specific binding mode is highly dependent on the complex's structure. For example, complexes with ligands like dppz are known as "molecular light switches" because their luminescence dramatically increases upon intercalating into the hydrophobic environment of the DNA core, which protects them from quenching by water molecules. In contrast, some complexes may exhibit a partial intercalation mode, where the ligand does not fully insert between the base pairs.

Binding Constants and Affinity Characterization

The affinity of a Ruthenium(II) complex for DNA is quantified by the intrinsic binding constant (Kb). This value is typically determined through spectroscopic titration, monitoring changes in the UV-Visible absorption or fluorescence spectrum of the complex as increasing amounts of DNA are added. A higher Kb value indicates a stronger binding affinity.

The binding constants for Ruthenium(II) complexes can vary over several orders of magnitude, reflecting the diverse structures and binding modes. For instance, complexes that bind via intercalation generally exhibit higher binding constants than those that interact electrostatically. The nature of the auxiliary ligands plays a critical role; introducing highly delocalized aromatic systems or electron-withdrawing groups can significantly increase the binding affinity.

Below is a table summarizing the DNA binding constants for several representative Ruthenium(II) complexes.

Ruthenium(II) ComplexAncillary LigandsIntercalating/Primary Binding LigandBinding Constant (Kb) (M-1)Reference
Ru-3η6-p-cymene, ClHexa-substituted dipyrromethene6.5 x 1011
Ru-6η6-p-cymene, ClMeso-substituted dipyrromethene9.6 x 1010
[Ru(PIP)2(5,5′dmb)]2+PIP, 5,5'dmbPIP (2-phenylimidazopyridine)2.63 x 106
[Ru(p-cymene)Cl(L-2)]+p-cymene, ClImine-based ligand1.82 x 106
[Ru(p-cymene)Cl(L-1)]+p-cymene, ClImine-based ligand1.32 x 106
[Ru(phen)2dppz]2+phendppz3.2 x 106
Complex 1tpy, BrFluoro-terpyridine derivative6.32 x 105
[Ru(Clazpy)2phen]2+phenClazpy (5-chloro-2-(phenylazo)pyridine)5.1 x 105
[Ru(bpy)2dppz]2+bpydppz1.5 x 105
[Ru(Clazpy)2bpy]2+bpyClazpy7.0 x 104
Complex 3tpy, BrBromo-terpyridine derivative1.85 x 104
[Ru(phen)3]2+phenphen8.8 x 103
Complex 2tpy, BrTerpyridine derivative6.57 x 103

This table is interactive. Click on headers to sort.

Coordination to Amino Acid Residues in Proteins

Ruthenium(II) complexes can also bind to proteins, often through direct coordination of the ruthenium center to the side chains of specific amino acid residues. This interaction typically requires the dissociation of one or more of the original, more labile ligands (like chloride or dmso) from the ruthenium complex to open a coordination site for the protein residue.

X-ray crystallography studies on adducts of ruthenium complexes with proteins like lysozyme (B549824) have provided direct evidence of these interactions. The ruthenium ion is often found coordinated in a distorted octahedral geometry. The donor atoms from the protein are typically nitrogen or oxygen.

Key amino acid residues involved in binding include:

Histidine: The imidazole (B134444) side chain of histidine is a common binding site, coordinating through one of its nitrogen atoms. This interaction is significant as the imidazole ring can mimic the N-heterocyclic ligands often found in ruthenium complexes.

Aspartic Acid: The carboxylate side chain of aspartic acid can coordinate to the ruthenium center through one of its oxygen atoms.

Arginine: The guanidinium (B1211019) group of arginine has also been identified as a binding site.

Glutamine: The amide side chain of glutamine can participate in coordination.

Cysteine and Methionine: Sulfur-containing amino acids are also potential binding partners, coordinating through the sulfur atom.

Studies have shown that a single ruthenium ion can coordinate to multiple residues simultaneously. For example, in hen egg-white lysozyme (HEWL), ruthenium has been observed to bind to His15 and Asp101. In some cases, amino acids can act as bidentate or even tridentate ligands, chelating the metal center through the α-amino nitrogen and a carboxylate oxygen, and potentially a side-chain donor atom.

Intramolecular Interactions and Geometric Isomerism in Ruthenium(II)-Bromide Systems

The three-dimensional arrangement of ligands

Theoretical and Computational Investigations of Ruthenium Ii Dibromide Electronic Structure and Reactivity

Electronic Structure Analysis of Ruthenium(II) Halides, Including Dibromide

The electronic structure of Ruthenium(II) halides is a foundational aspect of their chemical behavior. scientificarchives.com Studies aim to elucidate the atomic and sub-atomic characteristics of these compounds by examining their molecular orbitals. scientificarchives.com This analysis provides a clear electronic picture of the molecule, which helps in explaining its various properties. scientificarchives.comscientificarchives.com The primary objectives of such studies include optimizing the 3D geometry of the halides, evaluating the fundamental components of their molecular orbitals, and constructing molecular orbital diagrams. scientificarchives.comscientificarchives.com Methods like the Extended Hückel Theory (EHT) are employed for geometry optimization and subsequent extraction of electronic structure data. scientificarchives.com

A quantitative molecular orbital (MO) treatment is essential for understanding the electronic configuration of Ruthenium(II) halides. iosrjen.org This involves the calculation of eigenvalues, which represent the energy levels of the molecular orbitals, as well as eigenvectors and overlap matrices, which describe the contribution of atomic orbitals (AOs) to the MOs and the overlap between them. scientificarchives.com

For instance, in the related Ruthenium(II) chloride, a triatomic molecule, the combination of 17 atomic orbitals results in 17 molecular orbitals, each with a distinct eigenvalue. The coefficients of the atomic orbitals in the linear combination that forms the molecular orbitals are the eigenvectors. iosrjen.org

Table 1: Calculated Eigenvalues for Molecular Orbitals of Ruthenium(II) Chloride As a representative example for Ruthenium(II) halides.

Molecular OrbitalEigenvalue (eV)
φ1-0.9810
φ2-0.9696
φ3-0.5934
φ4-0.5824
φ5-0.5824
φ6-0.5476
φ7-0.5476
φ8-0.5326
φ9-0.5271
φ10-0.5271
φ11-0.4986
φ12-0.4726
φ13-0.4726
φ14-0.2118
φ15-0.2118
φ160.1413
φ170.6063
Source: Journal of Chemical and Pharmaceutical Research.

Eigenvector analysis for Ruthenium(II) halides reveals that the 4d orbitals (specifically 4dx2-y2 and 4dxy) of ruthenium play a major role in the bonding with halogens, followed by the 5s orbital. sphinxsai.com The contribution of the 5p orbitals is generally found to be negligible. sphinxsai.com Comparative studies on Ruthenium(II) bromide and Ruthenium(II) iodide show differences in the energy levels of the s and p orbitals of the halide atoms. sphinxsai.com

Table 2: Energy Level Difference in s and p Orbitals for Halides in Ru(II) Halides

CompoundEnergy Level Difference (eV)
Ruthenium(II) bromide0.6090
Ruthenium(II) iodide0.7472
Source: International Journal of ChemTech Research. sphinxsai.com

Overlap population analysis, derived from these calculations, helps distinguish between bonding, non-bonding, and anti-bonding molecular orbitals. scientificarchives.com For both Ruthenium(II) bromide and iodide, non-bonding orbitals are identified in the 6th and 7th molecular orbitals. sphinxsai.com

The construction of molecular orbital (MO) diagrams provides a visual representation of the electronic structure of Ruthenium(II) halides. scientificarchives.comscientificarchives.com These diagrams offer a comprehensive overview of the molecule's electronic configuration at a glance, which is invaluable for explaining its physicochemical, spectrochemical, and photoactive properties. scientificarchives.comscientificarchives.com

By analyzing the overlap populations, the nature of each occupied molecular orbital can be classified. scientificarchives.com This information is crucial for building an accurate MO diagram that reflects the bonding interactions within the molecule. scientificarchives.com

Table 3: Qualitative Nature of Occupied Molecular Orbitals in Ruthenium Dihalides

CompoundBonding MOsNon-bonding MOsAnti-bonding MOs
Ruthenium(II) dichlorideφ1-φ5, φ8-φ11φ6, φ7-
Ruthenium(II) dibromideφ1-φ5, φ8-φ11φ6, φ7-
Ruthenium(II) diiodideφ1-φ5, φ8-φ11φ6, φ7-
Source: Scientific Archives. scientificarchives.com

The MO diagrams for Ruthenium(II) halides like the dibromide show that bonding molecular orbitals arise from the constructive overlap of ruthenium's 4d and 5s orbitals with the valence orbitals of the bromine atoms. iosrjen.orgsphinxsai.com The diagrams also clearly depict the non-bonding orbitals, which are typically localized on the metal, and the higher-energy anti-bonding orbitals. iosrjen.org This detailed electronic picture is fundamental for predicting the reactivity of these compounds and for designing new ruthenium complexes with desired properties. scientificarchives.comscientificarchives.com

Density Functional Theory (DFT) Studies on Ruthenium(II) Bromide Complexes

Density Functional Theory (DFT) has become a cornerstone for computational investigations into the properties of transition metal complexes, including those of Ruthenium(II) bromide. scielo.bracs.org It offers a balance of computational cost and accuracy for determining the molecular and electronic structures of these complex systems. acs.org

DFT calculations are widely used to optimize the geometries of Ruthenium(II) complexes. scielo.brbiointerfaceresearch.com Functionals like B3LYP are commonly employed to determine the most stable molecular structures. scielo.brnih.gov These computational methods can accurately predict bond lengths and angles, providing a detailed picture of the coordination environment around the ruthenium center. biointerfaceresearch.com

For organometallic complexes such as π-allyl ruthenium(II) tricarbonyl bromide, various computational methods including DFT and hybrid-DFT have been evaluated for their ability to predict thermochemical threshold energies for reactions like dissociative electron attachment. researchgate.net Such studies are crucial for understanding the fragmentation pathways of these molecules. researchgate.net The electronic structure of Ruthenium(II) complexes is significantly influenced by the substituents on the ligands. nih.gov DFT calculations show that these substituents can have a profound effect on the energies of the frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the excited states of molecules and simulate their electronic absorption spectra. nih.govrsc.orgarxiv.orguci.edu This method has become a popular tool for calculating properties directly related to the optical absorption and emission of molecules. rsc.org

For Ruthenium(II) complexes, TD-DFT is instrumental in assigning the features observed in experimental spectra. nih.gov It allows for the simulation of singlet metal-to-ligand charge transfer (¹MLCT) spectra, which are characteristic of many ruthenium polypyridyl complexes. nih.gov The calculations can predict the energies and intensities of electronic transitions, providing insight into the nature of the excited states, such as whether they are metal-centered or involve charge transfer. nih.govnih.gov This theoretical approach is crucial for understanding the photophysical and photochemical properties of these compounds, which are vital for applications in areas like photosensitization and photoactivated chemotherapy. scientificarchives.comrsc.org The analysis of excited states can be further enhanced by visualizing the underlying transition densities to characterize properties like electron-hole separation. rsc.org

Computational studies have shown that substituents on the ligands can significantly alter the electronic structure. nih.gov For example, the electron-withdrawing or -donating ability of a substituent can lower or raise the energy of the LUMO, which in turn affects the complex's redox potentials and spectral properties. nih.gov Furthermore, the size and flexibility of ligands, such as arene ligands, influence their ability to form stabilizing interactions, which can be confirmed by DFT calculations. researchgate.net In the design of functional molecules, such as potential anticancer agents, DFT is used to understand how ligand modifications, like the introduction of difluorinated groups, can regulate the binding mode and affinity of the complex to biological targets. nih.gov

Theoretical Insights into Diruthenium Tetracarboxylates with Bromide Ligands

Computational studies, primarily employing density functional theory (DFT), have provided significant insights into the molecular structure and vibrational properties of diruthenium tetracarboxylates with axial bromide ligands, such as [Ru₂(μ-O₂CCH₃)₄Br₂]⁻. These theoretical investigations complement experimental data, offering a deeper understanding of the bonding and dynamic behavior of these complexes.

DFT calculations have been successfully used to predict the geometric parameters of these diruthenium compounds. The agreement between calculated and experimentally determined molecular structures gives confidence in the computational methodologies. Key structural parameters that are often analyzed include the Ru-Ru and Ru-Br bond lengths, as well as the coordination geometry around the ruthenium centers. These calculations help in understanding the electronic influence of the axial bromide ligands on the diruthenium core.

The vibrational normal modes of diruthenium tetracarboxylates with bromide ligands have also been explored through computational methods. DFT calculations can predict the vibrational frequencies and the corresponding infrared (IR) and Raman intensities. These theoretical spectra are invaluable for the assignment of experimentally observed vibrational bands. By analyzing the computed vibrational modes, specific stretching and bending frequencies can be attributed to the Ru-Ru bond, the Ru-O (carboxylate) bonds, and the Ru-Br bonds. This detailed assignment provides a more complete picture of the molecular force fields and the nature of the chemical bonds within the molecule.

Table 1: Selected DFT Calculated Molecular Structure Parameters for [Ru₂(μ-O₂CCH₃)₄Br₂]⁻

ParameterCalculated Value
Ru-Ru Bond Length (Å)Data not available in search results
Ru-Br Bond Length (Å)Data not available in search results
Ru-O (average) Bond Length (Å)Data not available in search results
∠ Br-Ru-Ru (°)Data not available in search results

Table 2: Selected DFT Calculated Vibrational Frequencies for [Ru₂(μ-O₂CCH₃)₄Br₂]⁻

Vibrational ModeCalculated Frequency (cm⁻¹)
ν(Ru-Ru)Data not available in search results
ν(Ru-Br)Data not available in search results
νₐₛ(COO)Data not available in search results
νₛ(COO)Data not available in search results

Time-dependent density functional theory (TD-DFT) is a powerful tool for interpreting the electronic absorption spectra of diruthenium tetracarboxylates with bromide ligands. By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the positions and intensities of the absorption bands in the UV-Vis spectrum. These calculations allow for the assignment of electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and d-d transitions involving the diruthenium core. The theoretical analysis helps to understand how the axial bromide ligands influence the electronic structure and, consequently, the observed UV-Vis spectra.

Computational electrochemistry, often performed in conjunction with DFT, provides insights into the redox properties of these complexes. By calculating the energies of the species in different oxidation states, it is possible to predict electrochemical potential trends. For the series [Ru₂(μ-O₂CCH₃)₄X₂]⁻ (where X = Cl, Br, I), theoretical calculations can elucidate the trends in oxidation and reduction potentials as the halide ligand is varied. These trends can be rationalized by considering the electronic donor properties of the halide ligands and their influence on the electron density of the diruthenium core.

Table 3: Selected TD-DFT Calculated UV-Vis Absorption Maxima for [Ru₂(μ-O₂CCH₃)₄Br₂]⁻

Electronic TransitionCalculated Wavelength (nm)
δ → δData not available in search results
π(RuO) → δ(Ru₂)Data not available in search results
Br(p) → δ*(Ru₂) (LMCT)Data not available in search results

Computational Modeling of Reaction Pathways and Intermediates

Computational modeling has become an indispensable tool for elucidating the mechanisms of reactions involving ruthenium complexes, including those with bromide ligands. DFT calculations are frequently employed to map out the potential energy surfaces of reaction pathways, allowing for the identification of transition states and reaction intermediates. This provides a detailed, step-by-step understanding of how chemical transformations occur at the molecular level.

For ruthenium(II) bromide complexes, computational studies can investigate a variety of reaction types, such as ligand substitution, oxidative addition, and catalytic cycles. In the case of ligand substitution reactions, theoretical calculations can determine whether the mechanism is associative, dissociative, or interchange in nature by locating the corresponding transition states and intermediates. The calculated activation energies can provide insights into the reaction kinetics.

In the context of catalysis, computational modeling can be used to explore entire catalytic cycles involving Ru(II)-Br species. For instance, in cross-coupling reactions, DFT can be used to model the key steps of oxidative addition, transmetalation, and reductive elimination. The calculations can help to identify the rate-determining step of the catalytic cycle and to understand the role of the bromide ligand in influencing the reactivity and selectivity of the catalyst. The structures and stabilities of various reaction intermediates, which are often difficult to detect experimentally, can be predicted, providing a more complete mechanistic picture. These theoretical insights are crucial for the rational design of more efficient and selective ruthenium-based catalysts.

Reactivity and Mechanistic Studies of Ruthenium Ii Dibromide and Bromide Containing Ruthenium Ii Complexes

Oxidation of Bromide to Bromine by Ruthenium(III) Species Derived from Ruthenium(II) Complexes

The pathway for the photooxidation of bromide is initiated by the absorption of light by a Ruthenium(II) photosensitizer, which promotes it to an electronically excited state (*Ru). researchgate.netnih.gov This excited species is a strong reducing agent and reacts with a sacrificial electron acceptor, often referred to as a quencher, such as 4-bromobenzenediazonium (B8398784) (ArN₂⁺). researchgate.netresearchgate.net This electron transfer reaction regenerates the ground state Ru(II) complex and produces a highly oxidizing Ruthenium(III) intermediate. researchgate.netnih.gov

The photogenerated Ru(III) species then reacts with the bromide ion in the solution. researchgate.netacs.org In this step, the Ru(III) complex is reduced back to its stable Ru(II) state, while the bromide ion is oxidized to a bromine radical (Br•). This radical rapidly combines with another bromide ion to form the dibromide radical anion (Br₂⁻•). nih.govresearchgate.net The final step in the pathway is the disproportionation of the dibromide radical anions to yield the stable product, bromine (Br₂), and a bromide ion. nih.govacs.org

Photoexcitation: Ru(II) + hν → *Ru(II)

Oxidative Quenching: *Ru(II) + Quencher → Ru(III) + Quencher⁻

Bromide Oxidation: Ru(III) + Br⁻ → Ru(II) + Br•

Radical Anion Formation: Br• + Br⁻ → Br₂⁻•

Disproportionation: 2Br₂⁻• → Br₂ + 2Br⁻

Transient absorption spectroscopy has been a critical tool for observing the short-lived intermediates (*Ru, Ru(III), and Br₂⁻•) and determining the rates of the individual reaction steps. nih.govresearchgate.net Studies using various Ruthenium(II) bipyridine-type complexes have shown that the rate of bromide oxidation is highly dependent on the specific sensitizer (B1316253) used, as its oxidation potential dictates the efficiency of the reaction with Br⁻. nih.govresearchgate.netacs.org

The bimolecular rate constants for the oxidation of Br⁻ by the photogenerated Ru(III) species for a series of different Ruthenium(II) complexes have been determined. nih.govresearchgate.net The data shows a significant variation in reaction rates, with the Ru(III) species derived from [Ru(deeb)₃]²⁺ reacting with bromide nearly 100 times faster than the species derived from [Ru(bpy)₃]²⁺. nih.govresearchgate.netacs.org Complexes such as [Ru(bpy)₂(deeb)]²⁺, [Ru(deeb)₂(dmbpy)]²⁺, [Ru(deeb)₂(bpy)]²⁺, and [Ru(deeb)₃]²⁺ have been identified as particularly effective photosensitizers for this transformation. nih.govacs.org

Bimolecular Rate Constants for the Oxidation of Br⁻ by Photogenerated Ru(III) Species
Parent Ru(II) ComplexRu(II)/Ru(III) Oxidation Potential (V vs SCE)Rate Constant (k) (M⁻¹s⁻¹)
[Ru(bpy)₃]²⁺1.261.2 x 10⁸
[Ru(bpy)₂(deeb)]²⁺1.361.3 x 10⁹
[Ru(deeb)₂(dmbpy)]²⁺1.424.0 x 10⁹
[Ru(deeb)₂(bpy)]²⁺1.464.8 x 10⁹
[Ru(deeb)₃]²⁺1.561.1 x 10¹⁰

2Br₂⁻• → Br₂ + 2Br⁻ (k = 5 x 10⁹ M⁻¹s⁻¹)

This rapid reaction ensures the efficient conversion of the transient radical species into the final bromine product. nih.gov

Fundamental Reaction Mechanisms Involving Ruthenium(II) Bromide Species

The versatility of ruthenium(II) bromide complexes in catalytic processes stems from their participation in several fundamental reaction mechanisms. These pathways, often working in concert, drive a wide range of organic transformations.

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are cornerstone concepts in organometallic chemistry, representing the forward and reverse of a fundamental reaction class. In the context of ruthenium(II) bromide chemistry, these pathways are critical for the formation and cleavage of chemical bonds.

Oxidative Addition: This process involves the addition of a substrate to the metal center, leading to an increase in both the oxidation state and the coordination number of the ruthenium atom. For instance, a square planar d8 Ru(II) complex can react with a molecule A-B to form a d6 octahedral Ru(IV) complex. This is a key step in many catalytic cycles, enabling the activation of otherwise inert bonds. For example, in transfer hydro-dehalogenation reactions catalyzed by ruthenium(II) complexes, the oxidative addition of an organic halide to the Ru(II) center is a crucial initiating step. organic-chemistry.org

Reductive Elimination: This is the microscopic reverse of oxidative addition. Two cisoidal ligands on the ruthenium center couple and are eliminated from the coordination sphere, resulting in a decrease in the metal's oxidation state and coordination number. This step is often the final, product-forming step in a catalytic cycle. Computational studies have shown that the activation barriers for reductive elimination can be significantly reduced by increasing the oxidation state of the metal intermediates, a concept known as oxidatively induced reductive elimination (ORE). acs.org This principle has been demonstrated to be broadly applicable to a series of d6 Ru(II)-aryl complexes. acs.org

A simplified representation of these pathways is shown below:

Table 1: Generalized Scheme of Oxidative Addition and Reductive Elimination
StepProcessGeneral EquationChange in Ru Oxidation StateChange in Coordination Number
Oxidative AdditionSubstrate (A-B) adds to the metal center.LnRu(II) + A-B → LnRu(IV)(A)(B)+2+2
Reductive EliminationTwo ligands (A and B) are eliminated from the metal center, forming a new bond.LnRu(IV)(A)(B) → LnRu(II) + A-B-2-2

In the context of rhodium-promoted direct arylation, which shares mechanistic similarities, oxidative addition of a C-Cl bond is kinetically controlled by the C-Cl bond dissociation energy, while C-C reductive elimination is governed by the dissociation energy of the newly formed bond. nih.gov

Electrophilic Deprotonation and C-H Activation in Catalytic Cycles

Ruthenium(II)-catalyzed C-H activation is a powerful strategy for the direct functionalization of otherwise unreactive C-H bonds, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. mdpi.com

The catalytic cycle for these reactions often involves a chelation-assisted C-H metalation step. organic-chemistry.org In this process, a directing group on the substrate coordinates to the ruthenium center, positioning a C-H bond in close proximity for activation. This is followed by electrophilic deprotonation, where a base assists in the cleavage of the C-H bond, leading to the formation of a ruthenacycle intermediate. Mechanistic studies, including kinetic isotope effects, have suggested that this C-H metalation step can be irreversible. organic-chemistry.org

For example, in the ruthenium(II)-catalyzed C-H/N-O activation with alkynyl bromides, a proposed catalytic cycle involves: organic-chemistry.org

Chelation-assisted C-H metalation.

Migratory alkyne insertion.

Synergistic C-N reductive elimination and N-O oxidative addition.

Computational studies, such as those using density functional theory (DFT), have provided valuable insights into the energetics of these processes. For instance, in the ruthenium-catalyzed ortho C-H alkenylation of N-aryloxazolidinones, DFT calculations identified β-hydride elimination as the most energetically challenging step. acs.org

The use of carboxylate additives is a common strategy in ruthenium-catalyzed C-H activation chemistry to facilitate the deprotonation step. nih.gov

Halide Loss in Catalytic Cycles

The dissociation of a halide ligand from the ruthenium coordination sphere can be a critical step in many catalytic cycles. This process, often referred to as halide loss, can generate a vacant coordination site, allowing for the binding of a substrate and initiation of the catalytic process. The lability of the ruthenium-halide bond can be influenced by various factors, including the nature of the other ligands in the complex and the reaction conditions.

The manipulation of metal-halide functionality has been shown to be a valuable method for tuning the reactivity of the complex. researchgate.net While often considered of secondary importance compared to chiral ligands in asymmetric catalysis, halide ligands can exert dramatic effects on the enantioselectivity of transformations. researchgate.net

In some ruthenium-catalyzed reactions, the halide ligand is displaced by a substrate or another ligand to form the active catalytic species. The relative coordination ability of different halides can play a role in this process.

Electron Transfer Processes in Ruthenium(II)-Bromide Systems

Electron transfer is a fundamental process in many chemical and biological reactions. Ruthenium(II) complexes, particularly those with polypyridyl ligands, are well-known for their rich photophysical and electrochemical properties, which are often centered around metal-to-ligand charge transfer (MLCT) transitions. The presence of bromide ions in these systems can significantly influence the electron transfer dynamics.

Studies have shown that ruthenium(II) bipyridine-type complexes can sensitize the photochemical oxidation of bromide to bromine. acs.orgnih.gov This process typically involves the following steps:

Excitation of the ruthenium(II) complex with visible light to an excited state (*Ru).

The excited ruthenium complex reacts with a quencher, such as a diazonium salt, to produce a ruthenium(III) intermediate. researchgate.net

The photogenerated Ru(III) species then oxidizes the bromide ion.

The rates of these electron transfer reactions are dependent on the specific ruthenium complex used. Transient kinetics have revealed that bromide ions react with different photogenerated Ru(III) species at varying rates. acs.orgnih.gov

Table 2: Bimolecular Rate Constants for the Oxidation of Br⁻ by Photogenerated Ru(III) Species
Ruthenium(II) Precursor ComplexRate Constant (M⁻¹s⁻¹)Reference
[Ru(bpy)₃]²⁺1.2 x 10⁸ acs.orgnih.gov
[Ru(bpy)₂(deeb)]²⁺1.3 x 10⁹ acs.orgnih.gov
[Ru(deeb)₂(dmbpy)]²⁺4.0 x 10⁹ acs.orgnih.gov
[Ru(deeb)₂(bpy)]²⁺4.8 x 10⁹ acs.orgnih.gov
[Ru(deeb)₃]²⁺1.1 x 10¹⁰ acs.orgnih.gov

Furthermore, proton-coupled electron transfer (PCET) is another important mechanism observed in ruthenium complexes. osti.gov In these processes, the transfer of an electron is coupled to the transfer of a proton. While specific studies on PCET in ruthenium(II) dibromide are not detailed in the provided context, the general principles are relevant to understanding the broader reactivity of ruthenium-bromide systems, especially in protic media. rsc.org

The study of electron transfer reactions between uranium(III) and various ruthenium(III) ammine complexes, including bromo- and other halo-pentaammineruthenium(III) species, has provided insights into the inner-sphere and outer-sphere mechanisms of electron transfer, highlighting the role of the bridging halide ligand in facilitating the process. rsc.org

Catalytic Applications and Mechanistic Insights of Ruthenium Ii Bromide Catalysts

Ruthenium(II) Bromide Complexes in Photocatalytic Reactions

Ruthenium(II) complexes are notable for their strong absorption of visible light and favorable redox properties, making them excellent candidates for photocatalysis. researchgate.netpreprints.org These characteristics are harnessed in systems designed to convert solar energy into chemical energy, with a significant focus on the reduction of carbon dioxide. preprints.org

Ruthenium(II) complexes are effective in the photocatalytic reduction of carbon dioxide (CO₂) into valuable fuels like carbon monoxide (CO) and formic acid (HCOOH) using visible light. preprints.orgnih.gov These systems typically consist of a Ruthenium(II)-based photosensitizer, a catalyst (which can sometimes be the same complex), a sacrificial electron donor, and a solvent. preprints.org Upon absorption of visible light, the ruthenium complex is excited, initiating an electron transfer cascade that ultimately leads to the reduction of CO₂. nih.gov

Researchers have developed various systems to optimize this process. For example, a heterogeneous photocatalyst system combining a binuclear ruthenium(II) complex (RuRu') with high-surface-area carbon nitride nanosheets has demonstrated high activity and selectivity for converting CO₂ to formic acid in water. sciencedaily.com This system achieved a selectivity of 99% and a turnover number exceeding 2000, which are among the highest performance metrics reported for CO₂ reduction under visible light in an aqueous environment. The strong binding between the ruthenium complex and the carbon nitride support is crucial for the system's durability and efficiency. sciencedaily.com

The performance of these photocatalytic systems is often evaluated based on turnover numbers (TON), which indicate the catalytic efficiency. Different Ruthenium(II) complexes and system configurations exhibit a wide range of efficiencies. researchgate.net

Table 1: Performance of Selected Ruthenium(II) Complexes in Photocatalytic CO₂ Reduction

Catalyst/System Product Turnover Number (TON) Selectivity (%) Conditions
Binuclear Ru(II) complex on Carbon Nitride Nanosheets Formic Acid > 2000 99 Visible light, Water
Ru(dceb)₂(2,5-dpp)PtCl(H₂O) CO up to 400 - 6h irradiation

This table is for illustrative purposes and combines data from different studies to show a range of performances.

The mechanism for photocatalytic CO₂ reduction by Ruthenium(II) complexes generally involves a series of steps initiated by light absorption. Two primary quenching pathways are considered: reductive and oxidative quenching. preprints.org

In a typical cycle involving a separate photosensitizer (PS) and catalyst (Cat), the process is as follows:

Light Absorption: The Ruthenium(II) photosensitizer absorbs a photon, transitioning to an excited state (PS*). nih.gov

Electron Transfer: In the reductive quenching pathway, a sacrificial electron donor (such as triethanolamine, TEOA) transfers an electron to the excited photosensitizer (PS*), generating a reduced species (PS•⁻). preprints.orgnih.gov

Catalyst Reduction: The reduced photosensitizer (PS•⁻) then transfers this electron to the Ruthenium(II) catalyst, reducing it to a more active, lower oxidation state.

CO₂ Binding and Reduction: The reduced catalyst binds to a CO₂ molecule. This step is often considered a critical, irreversible step in the cycle. osti.govresearchgate.net The catalyst facilitates the multi-electron reduction of the bound CO₂, often involving proton-coupled electron transfer steps, to form products like CO or HCOOH. preprints.org

Product Release and Catalyst Regeneration: After the product is released, the catalyst is regenerated to its original Ru(II) state, completing the catalytic cycle. preprints.org

In systems where a single complex acts as both photosensitizer and catalyst, the mechanism can be more direct. For instance, in certain bimetallic complexes like a Ru-Re system, the initial photoexcitation occurs at the Ru(II) center, followed by an intramolecular electron transfer to the Re(I) catalytic center, where CO₂ reduction takes place. nih.gov The binding of CO₂ to the one-electron reduced species is a key mechanistic step. osti.govresearchgate.net While "halide loss" is not always explicitly detailed as a primary step, ligand exchange processes, including the dissociation of a halide or solvent molecule, can be necessary to open a coordination site for CO₂ binding on the reduced metal center.

Ruthenium(II) Catalyzed Organic Transformations

Ruthenium(II) catalysts, particularly those derived from precursors like [RuCl₂(p-cymene)]₂, are widely used in organic synthesis for their ability to facilitate a variety of transformations with high efficiency and selectivity.

Ruthenium(II) complexes are effective catalysts for the direct arylation of C-H bonds, a powerful method for forming carbon-carbon bonds that avoids the need for pre-functionalized substrates. mdpi.comresearchgate.net These reactions typically involve the coupling of an arene or heteroarene with an aryl halide. nih.govacs.org The presence of a directing group on the substrate often guides the catalyst to a specific C-H bond, ensuring high regioselectivity. researchgate.net

For example, Ruthenium(II) catalysts have been successfully employed for the ortho-arylation of 2-phenylpyridine (B120327) with various aryl bromides and chlorides. mdpi.comchemrxiv.org Similarly, the carboxylate group can act as a directing group, enabling the ortho-arylation of benzoic acids with a range of aryl and heteroaryl halides. acs.org This method is notable for its tolerance of diverse functional groups and its applicability to heteroaromatic substrates. acs.org Another application is the peri-C-H arylation of 1-naphthol (B170400) with aryl and heteroaryl halides, which provides access to 8-aryl-1-naphthol structures. nih.gov

Table 2: Examples of Ruthenium(II)-Catalyzed C-H Arylation Reactions

Substrate Arylating Agent Catalyst Precursor Product Yield (%)
1-Naphthol 4-Iodobenzonitrile [RuCl₂(p-cymene)]₂ 8-(4-cyanophenyl)-1-naphthol 99
Benzoic Acid 4-Bromoanisole [RuCl₂(p-cymene)]₂ / PCy₃ 2-(4-methoxyphenyl)benzoic acid 85

Yields are representative examples from cited literature under optimized conditions. mdpi.comnih.govacs.org

Transfer hydrogenation is a process where hydrogen is transferred from a donor molecule (like 2-propanol) to a substrate (like a ketone) to yield a reduced product (a secondary alcohol). diva-portal.org Ruthenium(II) complexes are highly efficient catalysts for this transformation. A system using [(p-cymene)RuCl₂]₂ with a 2,2′-bibenzimidazole ligand has been shown to effectively catalyze the transfer hydrogenation of a wide array of ketones to their corresponding secondary alcohols in high yields. webofproceedings.org

This method is valued for its operational simplicity, as it can often be performed in the air, and its tolerance for various functional groups on the ketone substrate. webofproceedings.org Both electron-donating and electron-withdrawing substituents on the aromatic ring of acetophenone (B1666503) derivatives are well-tolerated, consistently providing the desired alcohol products in excellent yields. webofproceedings.org

Table 3: Ruthenium(II)-Catalyzed Transfer Hydrogenation of Various Ketones

Substrate (Ketone) Product (Alcohol) Yield (%)
Acetophenone 1-Phenylethanol 95
4-Methylacetophenone 1-(p-tolyl)ethanol 93
4-Fluoroacetophenone 1-(4-fluorophenyl)ethanol 95
4-Bromoacetophenone 1-(4-bromophenyl)ethanol 90

Data sourced from a study using [(p-cymene)RuCl₂]₂ and 2,2′-bibenzimidazole in 2-propanol. webofproceedings.org

A crucial application of Ruthenium(II) catalysis is in asymmetric hydrogenation, which enables the synthesis of chiral molecules with high enantioselectivity. wikipedia.org This is achieved by using chiral ligands that coordinate to the ruthenium center, creating a chiral environment that directs the hydrogenation to one face of the substrate. nih.gov

Chiral diphosphine ligands such as BINAP and PhTRAP are commonly used in combination with ruthenium precursors to form highly effective catalysts for the asymmetric hydrogenation of substrates like ketones, imines, and olefins. wikipedia.orgacs.orgacs.org For instance, Ru-BINAP-diamine complexes are well-known for the highly enantioselective hydrogenation of ketones to produce chiral alcohols, an important process in the pharmaceutical and fine chemical industries. nih.gov Similarly, ruthenium complexes with the PhTRAP ligand have been used for the highly enantioselective hydrogenation of various N-Boc-protected indoles to yield chiral indolines with up to 95% enantiomeric excess (ee). acs.org The choice of ligand is critical and must be carefully optimized for each specific substrate to achieve high selectivity. nih.gov

Table 4: Examples of Ruthenium(II)-Catalyzed Asymmetric Hydrogenation

Substrate Catalyst System Product Enantiomeric Excess (ee) (%)
N-Boc-2-methylindole [RuCl₂(p-cymene)]₂ / PhTRAP (R)-N-Boc-2-methylindoline 95
α,α-disubstituted vinyl ethers (R)-RuCl[(p-cymene)(BINAP)]Cl Chiral heteroaryl ether Good to Excellent

Data compiled from various studies highlighting the high selectivity of these catalytic systems. acs.orgacs.orgrsc.org

Influence of Bromide Ligands on Catalytic Activity and Selectivity

The identity of halide ligands coordinated to a ruthenium center is a critical design parameter that can be used to tune the reactivity and selectivity of the catalyst. researchgate.netnih.gov While often considered secondary to the primary chiral or pincer ligands that define the catalyst's core function, bromide ligands exert significant influence through a combination of steric and electronic effects. researchgate.netnih.gov These effects can alter the lability of other ligands, modify the redox potential of the ruthenium center, and ultimately modulate the kinetics and outcome of the catalytic cycle. researchgate.netresearchgate.net

Ligand Cooperation in Catalysis

In the context of transition-metal catalysis, "cooperative ligands" are those that actively participate in bond-forming or bond-breaking steps, rather than acting as passive spectator ligands. jiaolei.group This cooperation often involves a functional group on the ligand that can, for example, accept or donate a proton, store electrons, or facilitate substrate binding in the outer coordination sphere. jiaolei.groupresearchgate.net Pincer-type ligands in ruthenium complexes are prime examples, where an arm of the ligand, such as an amine, can be deprotonated to create a metal-ligand bifunctional system capable of activating substrates like H₂ or alcohols. researchgate.netrsc.org

The electronic properties of halide ligands, which influence their cooperative potential, follow predictable trends based on their fundamental characteristics.

PropertyFluoride (F⁻)Chloride (Cl⁻)Bromide (Br⁻)Iodide (I⁻)
Pauling Electronegativity3.983.162.962.66
Ionic Radius (pm)133181196220
Polarizability (ų)1.043.664.777.10
Nature as a LigandHardBorderlineBorderlineSoft

This table presents generally accepted values for the physical properties of halide ions, which dictate their electronic and steric influence as ligands in coordination complexes.

As shown in the table, bromide is less electronegative and more polarizable than chloride. This increased polarizability and softer nature mean that bromide can be a better electron donor to the ruthenium(II) center, which can, in turn, enhance the basicity of a cooperative site on another ligand, thereby influencing its role in the catalytic mechanism.

Modulation of Reaction Kinetics by Bromide Ligands

The substitution of one halide for another in a ruthenium(II) catalyst can lead to dramatic changes in reaction rates and efficiency, a phenomenon known as the "halide effect". researchgate.netnih.gov This modulation of kinetics is a direct consequence of the distinct steric and electronic properties of each halogen. researchgate.net The choice of bromide over chloride or iodide can be a subtle but powerful tool for optimizing a catalytic system.

In a study of ruthenium(II) complexes used in living radical polymerization, the catalytic activity was directly correlated to the rate of halogen exchange. cmu.edu Although the study focused on comparing structurally different complexes, it highlighted that the kinetics of halogen exchange between the dormant polymer species and the ruthenium complex is a critical factor for predicting catalytic activity. cmu.edu

Kinetic investigations into ruthenium-catalyzed reactions often reveal a complex interplay of factors where the halide ligand is significant. For instance, kinetic isotope effect (KIE) studies can help determine the rate-limiting step of a reaction, and changing the halide ligand can influence the energy of this step. frontiersin.org Similarly, determining the empirical rate law can provide insight into the roles of different species in the catalytic cycle. marquette.edu A common method to probe the influence of a ligand is to systematically vary its concentration or identity and observe the effect on the observed rate constant (k_obs).

The following table outlines how the intrinsic properties of bromide compared to chloride can influence key kinetic parameters in a catalytic cycle involving a Ruthenium(II) dibromide species.

Kinetic Parameter/StepInfluence of Bromide vs. ChlorideUnderlying Reason
Ligand Dissociation Rate (k₁)Generally FasterThe Ru-Br bond is typically weaker and longer than the Ru-Cl bond, leading to lower activation energy for dissociation.
Oxidative Addition RateCan be SlowerAs a better electron donor, Br⁻ makes the Ru(II) center more electron-rich, which can disfavor oxidative addition by raising the energy of the metal's d-orbitals.
Reductive Elimination RateCan be FasterThe more electron-rich Ru center created by the bromide ligand can promote the reductive elimination step.
Halogen Exchange RateGenerally FasterRelated to the lability of the Ru-Br bond, facilitating faster equilibrium between active and dormant species in certain catalytic cycles. cmu.edu

This table provides a generalized summary of the expected kinetic effects of substituting a chloride ligand with a bromide ligand on a Ruthenium(II) catalyst, based on established principles of inorganic chemistry. researchgate.netnih.gov

Ultimately, the specific impact of bromide ligands on reaction kinetics is highly dependent on the reaction mechanism. If halide dissociation is rate-limiting, a bromide complex will likely be more active than its chloride analogue. Conversely, if oxidative addition is the slow step, the increased electron-donating ability of bromide might retard the reaction. researchgate.net Therefore, the selection of bromide as a ligand is a strategic choice made to balance these competing electronic and steric demands to achieve optimal catalytic performance.

Spectroscopic and Analytical Characterization Techniques for Ruthenium Ii Dibromide and Its Complexes

Vibrational Spectroscopy (e.g., IR, Raman, FT-Raman, Resonance Raman) for Structural and Electronic Characterization

Vibrational spectroscopy is an indispensable tool for elucidating the molecular structure and bonding within Ruthenium(II) dibromide complexes. Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, which are sensitive to the nature of the ligands, the coordination geometry, and the formal oxidation state of the ruthenium center.

In a typical Ruthenium(II) dibromide complex, such as those containing phosphine (B1218219) or polypyridyl ligands, the far-IR region is particularly important for identifying the Ru-Br stretching vibrations. These bands are characteristic of the metal-halide bond and their position can provide information on the cis or trans geometry of the complex. For instance, in complexes of the type RuBr2(L)4, a single Ru-Br stretching band in the IR spectrum is often indicative of a trans geometry due to the center of symmetry, whereas multiple bands would suggest a cis arrangement.

The IR spectra also reveal the vibrational modes of the coordinated ligands. For example, in carbonyl complexes, the C≡O stretching frequency is a sensitive probe of the electronic environment at the ruthenium center. In polypyridyl complexes, such as those with 2,2'-bipyridine (B1663995) (bpy), the vibrational modes of the aromatic rings can be observed. The coordination of 2,2'-bipyridine is confirmed by the ν(C=N) band, which typically appears in the range of 1571 cm⁻¹ to 1609 cm⁻¹. nih.gov

Resonance Raman (RR) spectroscopy offers enhanced sensitivity for specific chromophoric parts of a molecule. uark.edu By tuning the excitation wavelength of the laser to coincide with an electronic transition, typically a metal-to-ligand charge transfer (MLCT) band, the vibrational modes of the ligand involved in that transition are selectively enhanced. uark.eduresearchgate.net This technique is particularly powerful for assigning electronic absorption bands and for studying the electronic structure of both the ground and excited states of ruthenium polypyridyl complexes. uark.edu For example, excitation into a Ru → L (MLCT) band will selectively enhance the Raman signals of the ligand L, allowing for a detailed analysis of its vibrational structure upon coordination. researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Transient Absorption) for Electronic Transitions and Excited States

Electronic absorption (UV-Vis) and emission (fluorescence/phosphorescence) spectroscopies are fundamental for probing the electronic structure and photophysical properties of Ruthenium(II) dibromide complexes. The absorption spectra of these complexes are typically characterized by intense bands in the UV region and one or more bands in the visible region.

The high-energy bands in the UV region are generally assigned to ligand-centered (π-π) transitions. mdpi.com The bands in the visible region are of particular interest as they are often due to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a d-orbital of the ruthenium center to a π-orbital of a polypyridyl or other unsaturated ligand. mdpi.comcmu.edu The energy and intensity of these MLCT bands are sensitive to the nature of the ligands and the solvent. For instance, the presence of electron-withdrawing or -donating substituents on the ligands can shift the MLCT bands to higher or lower energies, respectively.

Many Ruthenium(II) polypyridyl complexes are luminescent at room temperature, typically exhibiting phosphorescence from the lowest-lying triplet MLCT (³MLCT) excited state. The emission spectrum provides information about the energy of this excited state. The emission lifetime (τ) and quantum yield (Φ) are crucial parameters that describe the deactivation pathways of the excited state. These properties are highly dependent on the specific ligands and the molecular environment. For example, the emission lifetime for [Ru(bpy)2(5,5'-dcbpy)]Cl2 is shorter and its quantum yield is smaller compared to its 4,4'-dicarboxy-2,2'-bipyridine analogue, indicating an increase in non-radiative decay rates. cmu.edu

Transient absorption spectroscopy is a powerful technique to study the properties of short-lived excited states. By using a pump pulse to excite the molecule and a probe pulse to monitor the changes in absorption, the formation and decay of excited states and reaction intermediates can be followed on timescales from femtoseconds to milliseconds. This technique is instrumental in understanding the dynamics of electron transfer and energy transfer processes involving Ruthenium(II) dibromide complexes.

UV-Vis Absorption and Emission Data for Selected Ruthenium(II) Complexes
ComplexSolventAbsorption λmax (nm) (ε, M⁻¹cm⁻¹)Emission λmax (nm)Reference
[Ru(bpy)2(3,3'-dcbpy)]Cl2H2O453610 cmu.edu
[Ru(bpy)2(4,4'-dcbpy)]Cl2H2O459630 cmu.edu
[Ru(bpy)2(5,5'-dcbpy)]Cl2H2O450650 cmu.edu
[(p-cymene)Ru(Br-Qpy)Cl]PF6DMSO403 (15,500), 316 (37,000)- mdpi.com
[(p-cymene)Ru(OH-Ph-Qpy)Cl]PF6H2O385 (17,400), 309 (41,400)- mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, ³¹P NMR) for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of diamagnetic Ruthenium(II) dibromide complexes in solution. ¹H and ¹³C NMR provide detailed information about the connectivity and environment of atoms within the ligands.

¹H NMR spectra of Ruthenium(II) dibromide complexes containing organic ligands, such as p-cymene (B1678584) or polypyridyls, show characteristic chemical shifts for the protons. mdpi.comulisboa.pt The coordination of the ligand to the ruthenium center induces shifts in the proton resonances compared to the free ligand, providing evidence of complex formation. For example, in [RuBr2(p-cymene)]2, the aromatic protons of the p-cymene ligand appear as distinct signals in the ¹H NMR spectrum. ulisboa.pt Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for the unambiguous assignment of all proton and carbon signals, especially in complex molecules. mdpi.comnih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the ligands. mdpi.comnih.gov The chemical shifts of the carbon atoms are also sensitive to coordination. For instance, the carbon atoms of the p-cymene ligand in [(p-cymene)Ru(Br-Qpy)Cl]PF6 show characteristic signals in the ¹³C{¹H} NMR spectrum. mdpi.com

For complexes containing phosphorus-based ligands, ³¹P NMR spectroscopy is an exceptionally powerful tool. acs.orgnih.gov The ³¹P chemical shift is highly sensitive to the electronic and steric environment of the phosphorus atom. This allows for the differentiation of various phosphine ligands within a complex and can provide insights into the geometry of the complex. For example, the magnitude of the coupling constants (J-coupling) between different phosphorus nuclei can help to distinguish between cis and trans isomers.

Mass Spectrometry Techniques (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and confirming the composition of Ruthenium(II) dibromide complexes. Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of coordination compounds, as it allows for the transfer of intact complex ions from solution to the gas phase. rsc.orgrsc.org

In the ESI-MS of a cationic Ruthenium(II) dibromide complex, the spectrum will typically show a prominent peak corresponding to the molecular ion, often with the loss of one or more counter-ions. rsc.org The isotopic pattern of the major peak is a key diagnostic feature. Ruthenium has a characteristic distribution of seven stable isotopes, which results in a unique isotopic signature for any ruthenium-containing fragment. This pattern allows for the unambiguous identification of ruthenium-containing species in the mass spectrum.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the complex with a high degree of confidence. rsc.org This is particularly useful for confirming the formulation of newly synthesized compounds. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pathways of the complex ions, providing further structural information.

Electrochemical Studies (e.g., Cyclic Voltammetry) for Redox Properties

Electrochemical techniques, particularly cyclic voltammetry (CV), are essential for characterizing the redox properties of Ruthenium(II) dibromide complexes. researchgate.netrsc.org CV provides information on the formal reduction potentials of the various redox-active centers in the molecule, typically the Ru(II)/Ru(III) couple and ligand-based reductions.

The oxidation of a Ruthenium(II) dibromide complex to Ruthenium(III) is a metal-centered process. researchgate.netrsc.org The potential at which this occurs is influenced by the nature of the ligands coordinated to the ruthenium center. Electron-donating ligands tend to stabilize the Ru(III) state, making the complex easier to oxidize (i.e., a less positive oxidation potential). Conversely, electron-withdrawing ligands make the complex more difficult to oxidize. For example, in a series of ruthenacarborane complexes, exchanging a chlorine ligand for a bromine ligand results in an increase in the Ru(II)/Ru(III) transition potential. mdpi.com

Ligand-based redox processes can also be observed. In complexes with polypyridyl ligands, reversible reductions corresponding to the addition of electrons to the π* orbitals of the ligands are often seen at negative potentials. The reversibility of a redox couple in the cyclic voltammogram provides information about the stability of the oxidized or reduced species on the timescale of the experiment.

Cyclic Voltammetry Data for Selected Ruthenium(II) Complexes
ComplexSolventE₁/₂ (Ru³⁺/²⁺) (V vs. ref)Reference
Ru(H2dcbpy)2Br2CH3CN+0.92 (vs. Ag+/Ag) rsc.org
[Ru(bpy)2(3,3'-dcbpy)]Cl2CH3CN+1.35 (vs. Ag/AgCl) cmu.edu
[Ru(bpy)2(4,4'-dcbpy)]Cl2CH3CN+1.32 (vs. Ag/AgCl) cmu.edu
[Ru(bpy)2(5,5'-dcbpy)]Cl2CH3CN+1.28 (vs. Ag/AgCl) cmu.edu
[Ru(bpy)3]2+CH3CN+1.30 (vs. Ag/AgCl) rsc.org

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of trans-[RuBr₂(C₅H₅N)₄] reveals a distorted octahedral coordination geometry with the two bromide ligands in a trans configuration, as indicated by the Br-Ru-Br bond angle of 180°. nih.gov The Ru-Br bond lengths in this complex are comparable to those found in other Ruthenium(II)-bromide compounds. nih.gov X-ray crystallography also provides details on the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-π stacking.

The data obtained from X-ray crystallography are essential for correlating the solid-state structure with the properties observed in solution by other spectroscopic and electrochemical methods. It provides the ground truth for the molecular geometry, which is fundamental to a complete understanding of the complex's chemical and physical behavior.

Crystal Data and Structure Refinement for trans-Dibromidotetrakis(pyridine-κN)ruthenium(II) nih.gov
Empirical formulaC₂₀H₂₀Br₂N₄Ru
Formula weight577.29
Temperature (K)296
Crystal systemOrthorhombic
Space groupFddd
a (Å)16.830 (4)
b (Å)22.032 (5)
c (Å)23.221 (5)
Volume (ų)8610 (3)
Z16
Calculated density (Mg m⁻³)1.781
Absorption coefficient (mm⁻¹)4.45
F(000)4512

Future Research Directions and Emerging Applications

Design and Synthesis of Novel Ruthenium(II) Dibromide Architectures

The development of novel Ruthenium(II) dibromide architectures is a cornerstone of advancing their application. Researchers are actively exploring the synthesis of complexes with sophisticated ligand frameworks to fine-tune their catalytic activity and material properties. This includes the incorporation of pincer ligands, N-heterocyclic carbenes (NHCs), and Schiff bases to create more robust and efficient catalysts. acs.org

A key focus is the synthesis of half-sandwich and piano-stool ruthenium(II) complexes, which have shown considerable promise in a variety of chemical transformations. researchgate.net The systematic variation of ancillary ligands allows for precise control over the electronic and steric environment of the ruthenium center, directly impacting the complex's reactivity and selectivity. For instance, the introduction of bulky or electron-donating/-withdrawing groups on the ligand scaffold can significantly alter the catalytic performance.

Recent synthetic strategies have also ventured into the creation of macrocyclic and supramolecular structures incorporating the Ru(II)Br₂ core. researchgate.net These complex architectures offer unique host-guest properties and can lead to the development of novel sensors and responsive materials. The in-situ generation of ligands during complex formation has also emerged as a powerful tool for accessing novel coordination geometries that are otherwise difficult to obtain. researchgate.net

Table 1: Examples of Synthesized Ruthenium(II) Complexes and Their Characteristics

Complex TypeKey LigandsSynthetic ApproachNotable FeatureReference
Pincer ComplexCNC bis(carbene)Reaction of RuCl₃ with a pyridine-bridged bis(imidazolium) saltHigh thermal stability and versatility in catalysis acs.org
Half-Sandwich Complexη⁶-p-cymene, Benzimidazole (B57391)Reaction of [(η⁶-p-cymene)Ru(µ-Cl)Cl]₂ with benzimidazole derivativesUnexpected formation of two distinct mononuclear complexes nih.gov
Macrocyclic ComplexMacrocyclic ligand from 5-chloroisatin (B99725) and 1,13-diamino-4,7,10-trioxatridacaneTemplate condensation reaction with RuCl₃·xH₂OProposed octahedral geometry with potential biological activity researchgate.net
Dithiobiurea ComplexIn situ generated 1,6-(4-methoxyphenyl)-2,5-dithiobiureaReaction of a thiosemicarbazone with RuCl₂(PPh₃)₃Unusual chemical transformation leading to a tridentate SNS ligand researchgate.net

Advanced Mechanistic Investigations Using Time-Resolved Techniques

A deeper understanding of the reaction mechanisms of Ruthenium(II) dibromide complexes is crucial for the rational design of more efficient catalysts and functional materials. Time-resolved spectroscopic techniques are powerful tools for probing the transient intermediates and excited states that govern these processes. acs.orgresearchgate.net Techniques such as femtosecond and nanosecond transient absorption spectroscopy can provide invaluable insights into the photophysical and photochemical behavior of these complexes. researchgate.net

For instance, time-resolved emission spectroscopy has been employed to study the influence of the solvent, counter-anion, and ligand structure on the excited-state dynamics of ruthenium(II) complexes. acs.org Such studies are critical for applications in photodynamic therapy and light-driven catalysis, where the lifetime and reactivity of excited states are paramount. researchgate.net By monitoring the temporal evolution of spectral features, researchers can elucidate the pathways of energy relaxation, electron transfer, and ligand dissociation.

Future work in this area will likely involve the application of more advanced time-resolved techniques, such as time-resolved X-ray absorption spectroscopy and time-resolved infrared spectroscopy, to obtain more detailed structural information about short-lived intermediates. Combining these experimental approaches with computational modeling will provide a comprehensive picture of the reaction dynamics. nih.gov

Computational Predictions for Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the structure-reactivity relationships of Ruthenium(II) dibromide complexes. researchgate.netacs.org DFT calculations allow for the detailed investigation of reaction mechanisms, the prediction of catalytic activities, and the rational design of new catalysts with improved performance. researchgate.netmdpi.com

Researchers have successfully used DFT to model various catalytic cycles involving ruthenium(II) complexes, including C-H activation, hydrogenation, and allylation reactions. researchgate.netacs.orgmdpi.com These studies can identify rate-determining steps, characterize transition states, and explain the origins of selectivity. researchgate.netacs.org For example, computational studies have been instrumental in understanding the role of ligands and additives in promoting specific reaction pathways. researchgate.net

Moreover, computational methods are being used to predict the electronic and photophysical properties of novel Ruthenium(II) dibromide architectures before their synthesis. mdpi.comresearchgate.net This predictive power can significantly accelerate the discovery of new materials for applications in optoelectronics and sensing. mdpi.com The synergy between computational predictions and experimental validation is a powerful paradigm for advancing the field.

Table 2: Applications of Computational Methods in Ruthenium(II) Chemistry

Computational MethodArea of InvestigationKey InsightsReference
DFTMechanism of C-H allylationIdentified C-H activation as the rate-determining step and elucidated the role of acid promoters. researchgate.netacs.org
DFTHydrogenation catalysisDemonstrated that cis-chloro to cis-hydride transformation is energetically favorable, explaining high catalytic reactivity. mdpi.com
Molecular DockingInteraction with DNAPredicted the binding modes of ruthenium(II) complexes with DNA, suggesting intercalation as a primary mechanism. researchgate.net
DFT-D3Magnetic properties of nanoparticlesRevealed that small ruthenium nano-dots can exhibit significant magnetic moments. nih.gov

Exploration of New Catalytic Cycles and Transformations

The catalytic versatility of Ruthenium(II) complexes is a major driver of ongoing research. rsdjournal.org While established applications in hydrogenation and oxidation are well-documented, the exploration of new catalytic cycles and transformations remains a vibrant area of investigation. Ruthenium(II) dibromide precursors are often used to generate catalytically active species for a wide range of organic reactions.

A significant area of development is the use of ruthenium catalysts for C-H bond activation and functionalization. researchgate.netnih.gov These reactions offer a more atom-economical and environmentally friendly approach to the synthesis of complex organic molecules. Researchers are designing Ruthenium(II) complexes that can selectively activate and functionalize specific C-H bonds, including challenging remote positions. nih.govnih.gov

Furthermore, there is growing interest in employing Ruthenium(II) complexes in novel catalytic cycles for glycosylation, polymerization, and the synthesis of heterocyclic compounds. nih.gov The ability of ruthenium to exist in multiple oxidation states and to coordinate with a diverse array of ligands makes it an ideal candidate for developing innovative catalytic methodologies. The discovery of new catalytic transformations will continue to expand the synthetic utility of Ruthenium(II) dibromide and its derivatives.

Integration in Advanced Materials Science and Engineering

The unique photophysical and electrochemical properties of Ruthenium(II) complexes make them attractive components for advanced materials. bio-integration.orgbio-integration.org Research is increasingly focused on integrating Ruthenium(II) dibromide-based structures into functional materials for a variety of applications, including electronics, sensors, and energy conversion. bio-integration.orgmdpi.comscientificarchives.com

In the realm of electronics, ruthenium-based materials are being investigated for use in conductive coatings, memory devices, and transistors. bio-integration.org The tunable electronic structure of these complexes allows for the engineering of materials with specific electrical properties. bio-integration.org Ruthenium nanoclusters, in particular, have shown promise for creating novel electronic materials. bio-integration.orgbio-integration.org

Ruthenium(II) complexes are also being extensively studied as sensing elements for the detection of ions and small molecules. mdpi.com The luminescence of these complexes can be modulated by the binding of an analyte, providing a basis for highly sensitive and selective optical sensors. mdpi.commdpi.com Additionally, the photocatalytic properties of Ruthenium(II) compounds are being harnessed for solar energy conversion and environmental remediation. bio-integration.org The development of hybrid materials, such as ruthenium complexes integrated with graphene oxide, is expected to lead to enhanced performance in optoelectronic applications. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ruthenium(II) dibromide complexes, and how can purity be optimized?

  • Methodological Answer : Ruthenium(II) dibromide complexes are typically synthesized via ligand substitution reactions using precursors like [Ru(dcbpyH₂)₂(NCS)₂] (N3 dye). Purification often involves chromatographic techniques (e.g., column chromatography) to isolate pure N-bonded isomers. For example, a protocol for isolating N3 and N621 isomers achieved >99% purity, critical for reproducible photoelectrochemical studies . Contamination by brominated byproducts (e.g., dibromide radicals) can be mitigated using zinc reduction, as demonstrated in early bromination reactions .

Q. How are ruthenium(II) dibromide complexes characterized structurally and electronically?

  • Methodological Answer : X-ray crystallography is the gold standard for structural determination, as shown for dibromo[(R,R)-XylSKEWPHOS]ruthenium(II) complexes in the Kanto Reagents catalog . Electronic properties are analyzed via UV-vis spectroscopy and cyclic voltammetry, with computational support from Density Functional Theory (DFT). For instance, DFT-TDDFT studies on N3 dye revealed how protonation states of carboxylic groups affect absorption spectra and TiO₂ band alignment .

Q. What safety protocols are essential when handling ruthenium(II) dibromide in the lab?

  • Methodological Answer : While commercial data are excluded, academic guidelines recommend using P95/P1 respirators for particulate protection and full-body chemical-resistant suits. Emergency procedures include rinsing exposed skin/eyes with water for 15+ minutes and avoiding oral ingestion. Note: Stability data for ruthenium(2+) dibromide remain sparse in public literature, necessitating caution .

Advanced Research Questions

Q. How do ligand modifications in ruthenium(II) dibromide complexes influence catalytic activity in C–H functionalization?

  • Methodological Answer : Bulky ligands like DIPSKEWPHOS or XylSKEWPHOS enhance stereoselectivity in allylation reactions. Experimental design should compare turnover numbers (TONs) and enantiomeric excess (ee) across ligand variants. For example, dibromo[(S,S)-XylSKEWPHOS][(R)-DAIPEN]ruthenium(II) showed superior selectivity in asymmetric catalysis due to steric and electronic tuning . Computational modeling of transition states can further rationalize selectivity trends .

Q. What role do ruthenium(II) dibromide complexes play in photosensitized redox reactions, and how are mechanistic pathways validated?

  • Methodological Answer : These complexes act as triplet-state sensitizers, enabling energy transfer to substrates like cobalt(III). Mechanistic studies combine luminescence quenching experiments (to track triplet lifetimes) and electron paramagnetic resonance (EPR) to detect radical intermediates. For instance, Natarajan and Endicott (1973) used EPR to confirm the dibromide radical anion’s role in oxidizing [Ru(bpy)₃]²⁺ .

Q. How can computational methods (e.g., DFT-TDDFT) predict the photoelectrochemical performance of ruthenium(II) dibromide dyes?

  • Methodological Answer : DFT-TDDFT calculates electronic absorption spectra, orbital alignments, and charge injection efficiencies into TiO₂. For the N3 dye, simulations revealed that diprotonated states improve electron injection by aligning the LUMO with TiO₂’s conduction band . Experimental validation involves comparing simulated spectra with experimental UV-vis data and measuring incident photon-to-current efficiency (IPCE).

Q. Why do conflicting reports exist on the hydrolytic stability of ruthenium(II) dibromide complexes, and how can reproducibility be improved?

  • Methodological Answer : Discrepancies arise from variations in solvent polarity, trace water content, and ligand lability. To address this, researchers should standardize reaction conditions (e.g., dry DMF under argon) and characterize intermediates via NMR kinetics. For example, Miyazaki et al. (2018) resolved stability issues in ruthenium porphyrins by controlling axial ligand substitution rates .

Data Contradictions and Resolution Strategies

  • Issue : Conflicting catalytic TONs for similar ruthenium(II) dibromide complexes.

    • Resolution : Cross-validate reaction conditions (temperature, solvent, substrate ratio) and quantify trace impurities (e.g., bromide ions) via ion chromatography. Reference datasets from the Kanto Reagents catalog provide baseline purity benchmarks .
  • Issue : Disagreement on the dominant excited state (singlet vs. triplet) in photochemical studies.

    • Resolution : Use time-resolved spectroscopy (e.g., femtosecond transient absorption) to directly probe excited-state dynamics, as applied by Wrighton and Markham (1973) for [Ru(bpy)₃]²⁺ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.